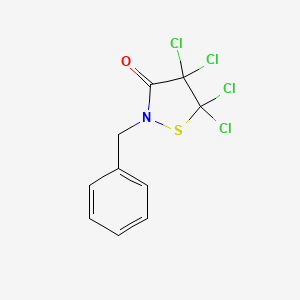
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a benzyl group and four chlorine atoms, making it a subject of interest in various fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one typically involves the reaction of benzylamine with tetrachlorothioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods such as chromatography can significantly improve the scalability of the production process .
化学反応の分析
Types of Reactions
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, each with distinct chemical and physical properties .
科学的研究の応用
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable hypoglycemic and antimicrobial activities.
Thiazolidin-4-one: Known for its anticancer and anti-inflammatory properties.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative
Uniqueness
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is unique due to its high chlorine content and the presence of a benzyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
特性
CAS番号 |
54415-03-1 |
|---|---|
分子式 |
C10H7Cl4NOS |
分子量 |
331.0 g/mol |
IUPAC名 |
2-benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C10H7Cl4NOS/c11-9(12)8(16)15(17-10(9,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
FFNGDERSOJGRFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


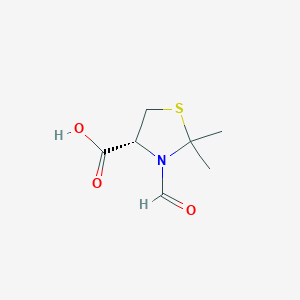
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

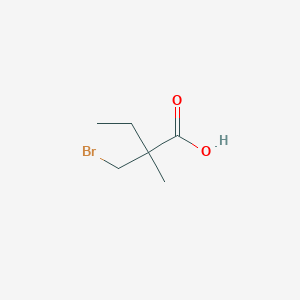

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
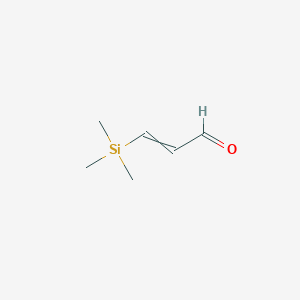
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
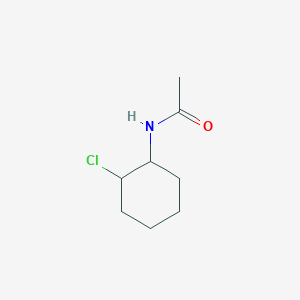
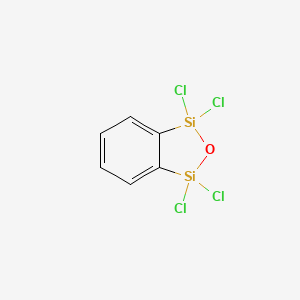
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
